molecular formula C29H31N3O6S B12031091 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12031091
M. Wt: 549.6 g/mol
InChI Key: PKFOTUPYAJDUML-GYHWCHFESA-N
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Description

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as pyridine, thiazole, and pyrrolidone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, typically starting with the preparation of the core thiazole and pyrrolidone structures. The process may involve:

    Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Formation of the Pyrrolidone Ring: This can be synthesized via a condensation reaction between a pyridine derivative and a keto acid.

    Coupling Reactions: The final compound is formed by coupling the thiazole and pyrrolidone intermediates using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-imidazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H31N3O6S

Molecular Weight

549.6 g/mol

IUPAC Name

2-methylpropyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H31N3O6S/c1-5-6-14-37-21-11-9-19(10-12-21)24(33)22-23(20-8-7-13-30-15-20)32(27(35)25(22)34)29-31-18(4)26(39-29)28(36)38-16-17(2)3/h7-13,15,17,23,33H,5-6,14,16H2,1-4H3/b24-22-

InChI Key

PKFOTUPYAJDUML-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CN=CC=C4)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CN=CC=C4)O

Origin of Product

United States

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